4,4'-Diaminodiphenylamine Sulfate

Descripción

Historical Context in Diphenylamine (B1679370) Chemistry Research

Diphenylamine itself was first identified in 1864 by A. W. Hofmann among the byproducts of aniline (B41778) dye distillation. wikipedia.org Its synthesis was achieved two years later by French chemists. wikipedia.org A significant early application of diphenylamine was its use as a reagent to detect nitrous acid in sulfuric acid, a discovery made in 1872. wikipedia.org By 1875, its application expanded to detecting nitrites and nitrates in drinking water. wikipedia.org Another key moment in the history of diphenylamine chemistry was in 1924, when Zacharias Dische discovered its utility in detecting DNA through the Dische test. wikipedia.orgscribd.com

The development of diphenylamine derivatives, such as 4,4'-diaminodiphenylamine sulfate (B86663), is rooted in the broader exploration of aromatic amines and their applications. The core structure of diphenylamine, consisting of an amine linked to two phenyl groups, provides a versatile backbone for creating a variety of compounds with specific properties. wikipedia.org Research into these derivatives has been driven by the need for new materials and functional chemicals in various industries.

Significance in Modern Chemical and Materials Science

In contemporary chemical and materials science, 4,4'-diaminodiphenylamine sulfate is valued as a crucial intermediate. Its aromatic amine structure allows it to participate in a range of chemical reactions to produce colored compounds, making it a key component in the synthesis of certain dyes and pigments. ontosight.ai

Beyond dyes, this compound and its derivatives are explored for their potential in creating advanced materials. Aromatic polyamides, for instance, synthesized through low-temperature poly-condensation reactions using diamine monomers, exhibit desirable properties like high-temperature resistance and good thermal stability. scirp.org The introduction of specific structural units, like the one derived from 4,4'-diaminodiphenylamine, can impart unique functionalities, such as fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs). scirp.org

Scope and Research Objectives for this compound Studies

Current research on this compound is focused on several key areas. A primary objective is the optimization of its synthesis processes to improve yield, purity, and cost-effectiveness. This includes exploring different catalytic systems and reaction conditions.

Another significant research direction is the development of novel polymers and materials. Scientists are investigating how incorporating this compound or its parent diamine into polymer chains can lead to materials with enhanced thermal, mechanical, and photophysical properties. For example, research into aromatic polyamides containing such units aims to create materials that are not only heat-resistant but also possess strong fluorescence for optoelectronic applications. scirp.org

Furthermore, studies are ongoing to fully characterize the chemical and physical properties of this compound and its derivatives. This foundational research is essential for discovering new applications and ensuring the reliable performance of materials derived from this compound.

Chemical Properties and Characterization

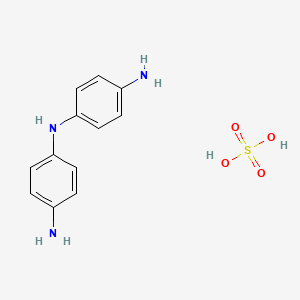

The compound this compound is a sulfate salt with the molecular formula C₁₂H₁₅N₃O₄S and a molecular weight of approximately 297.33 g/mol . nih.gov It typically appears as a blue-white or grey-to-bluish-purple crystalline powder.

| Property | Value |

| Molecular Formula | C₁₂H₁₅N₃O₄S |

| Molecular Weight | 297.33 g/mol |

| Appearance | Blue-white or grey-to-bluish-purple crystalline powder |

| Melting Point | >300°C |

| Solubility | Sparingly soluble in water; soluble in ethanol (B145695) and ether |

This table is based on data from reference .

Post-synthesis validation of this compound often employs several analytical techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. Characteristic peaks for the N-H stretches of the amine groups (NH₂) are expected in the range of 3300–3400 cm⁻¹, while the sulfate ion (SO₄²⁻) would show bands around 1100 cm⁻¹.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In a solvent like DMSO-d₆, the aromatic protons would appear in the chemical shift range of δ 6.5–7.2 ppm, and the amine protons (NH₂) would be found at approximately δ 4.8–5.2 ppm.

X-ray Diffraction (XRD): This method confirms the crystalline structure of the sulfate salt, with characteristic peaks observed at specific 2θ angles, such as 15.3°, 22.7°, and 29.4°.

Synthesis and Manufacturing Processes

The industrial synthesis of 4,4'-diaminodiphenylamine, the precursor to the sulfate salt, often involves the catalytic hydrogenation of bis(4-nitrophenyl)amine. This reduction is typically carried out using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) or a nickel catalyst. The reaction generally proceeds at temperatures between 50–80°C and under a hydrogen pressure of 3–5 bar, achieving yields greater than 90%. Following the reduction, the resulting 4,4'-diaminodiphenylamine is treated with concentrated sulfuric acid (18 M) at around 60°C to form the stable sulfate salt.

Key parameters that influence the efficiency of this synthesis include:

Catalyst Loading: A higher catalyst loading (e.g., 5–10 wt% Pd/C) can reduce the reaction time.

Hydrogen Pressure: Maintaining the pressure within the optimal range of 3–5 bar is crucial to avoid over-reduction.

Sulfonation Temperature: A temperature of 60–70°C is preferred to ensure the stability of the resulting sulfate salt.

Applications in Advanced Materials

The unique chemical structure of this compound makes it a valuable building block in the synthesis of advanced materials. Its bifunctional nature, with two primary amine groups, allows it to act as a monomer in polymerization reactions.

One significant application is in the creation of aromatic polyamides . These polymers are known for their exceptional thermal stability and mechanical strength. By reacting 4,4'-diaminodiphenylamine (derived from its sulfate salt) with diacyl chlorides, researchers can produce polyamides with high-temperature resistance. scirp.org The incorporation of the diphenylamine moiety into the polymer backbone can also introduce specific functionalities.

For example, certain aromatic polyamides synthesized using diamines with similar structures have been shown to exhibit strong blue fluorescence . scirp.org This property makes them promising candidates for use in organic light-emitting diodes (OLEDs) , which are a key component in modern displays and lighting technologies. scirp.org The development of stable and efficient blue-emitting materials remains a critical area of research in this field.

Furthermore, the properties of these polymers can be tailored by selecting different co-monomers, allowing for the creation of materials with a wide range of characteristics suitable for various high-performance applications.

Role in Polymer Chemistry

In the field of polymer chemistry, 4,4'-diaminodiphenylamine, obtained from its sulfate salt, serves as a monomer for the synthesis of various polymers, most notably polyamides and polyimides. Its rigid, aromatic structure contributes to the resulting polymers' high thermal stability and mechanical strength.

The two primary amine groups of 4,4'-diaminodiphenylamine are reactive sites for polycondensation reactions . For instance, in the synthesis of aromatic polyamides, it can be reacted with a dicarboxylic acid or its derivative (like a diacyl chloride). The resulting amide linkages (-CO-NH-) form the backbone of the polymer chain. The presence of the diphenylamine unit within the polymer chain can influence properties such as solubility, processability, and final material characteristics.

The introduction of such aromatic diamines into polymer structures is a key strategy for developing high-performance plastics that can withstand demanding environments, such as high temperatures and exposure to chemicals. Research in this area continues to explore how the specific structure of the diamine monomer affects the macroscopic properties of the final polymer.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-N-(4-aminophenyl)benzene-1,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3.H2O4S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;1-5(2,3)4/h1-8,15H,13-14H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZQLPDAELLDNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=CC=C(C=C2)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6369-04-6 | |

| Record name | 1,4-Benzenediamine, N-(4-aminophenyl)-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6369-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50202037 | |

| Record name | 4,4'-Diaminodiphenylamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53760-27-3, 6369-04-6 | |

| Record name | 4,4′-Diaminodiphenylamine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53760-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diaminodiphenylamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053760273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diaminodiphenylamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-aminophenyl)benzene-1,4-diamine sulphate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-diaminodiphenylamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIAMINODIPHENYLAMINE MONOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02X5LJD26T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4,4 Diaminodiphenylamine Sulfate and Its Derivatives

Reduction of Nitro Precursors and Subsequent Sulfonation Approaches

A predominant and industrially favored method for synthesizing 4,4'-Diaminodiphenylamine involves the reduction of its corresponding dinitro precursor, Bis(4-Nitrophenyl)amine. This process is a classic example of nitro group reduction, a fundamental transformation in organic chemistry for the preparation of aromatic amines. The synthesis begins with the dinitro compound, which is subjected to a reduction agent to convert both nitro groups (-NO₂) into primary amino groups (-NH₂). Following the successful reduction to 4,4'-Diaminodiphenylamine, the resulting free base is treated with sulfuric acid in a subsequent step. This acid treatment serves two main purposes: it protonates the basic amino groups to form the sulfate (B86663) salt, which often has greater stability and is easier to handle and purify than the free base.

Catalytic hydrogenation is a highly effective and clean method for the reduction of nitroarenes. unsri.ac.id In this process, Bis(4-Nitrophenyl)amine is treated with hydrogen gas (H₂) in the presence of a metal catalyst. The most commonly employed catalysts for this transformation are palladium on carbon (Pd/C) and Raney nickel. unsri.ac.id

The reaction typically proceeds by adsorbing both the hydrogen gas and the nitro compound onto the surface of the metal catalyst, where the reduction takes place. The choice of catalyst can be crucial; while Pd/C is highly efficient, Raney nickel is often preferred for substrates where dehalogenation of aryl halides could be a problematic side reaction. unsri.ac.id The process is generally carried out in a suitable solvent under controlled temperature and pressure to ensure complete conversion and high selectivity towards the desired diamine. This method is valued for its high yields and the fact that the primary byproduct is water, making it a relatively clean process.

Achieving a high yield and purity of 4,4'-Diaminodiphenylamine Sulfate through catalytic hydrogenation requires careful optimization of several key reaction parameters. The interplay between catalyst selection, hydrogen pressure, and temperature is critical to maximizing the efficiency of the reduction step, while the conditions of the subsequent sulfonation affect the stability and isolation of the final product. A parametric study can define the optimal conditions for achieving quantitative conversion of the nitroarene to the corresponding primary amine. asianpubs.org

Key parameters that are typically optimized include the loading of the catalyst, the pressure of the hydrogen gas, and the temperature at which both the hydrogenation and the subsequent sulfonation are conducted. Higher catalyst loading can decrease reaction time but adds to the cost, while excessive hydrogen pressure or temperature can sometimes lead to undesirable side reactions. The sulfonation step must also be controlled to favor stable salt formation.

| Parameter | Optimal Range | Impact on Yield and Purity |

|---|---|---|

| Catalyst Loading (Pd/C) | 5–10 wt% | Higher loading reduces reaction time but increases cost. Optimal loading balances reaction rate with economic feasibility. |

| H₂ Pressure | 3–5 bar | Sufficient pressure is required for efficient reaction kinetics. Excess pressure may risk over-reduction or hydrogenation of the aromatic rings, though this is less common with Pd and Ni catalysts under these conditions. |

| Hydrogenation Temperature | 50–80°C | Higher temperatures increase the reaction rate. However, excessively high temperatures can lead to catalyst degradation or increased side reactions. |

| Sulfonation Temperature | 60–70°C | This temperature range ensures efficient formation of the sulfate salt. Lower temperatures can lead to incomplete reaction, while higher temperatures may risk degradation of the product. |

Oxidative Coupling of Aniline (B41778) Derivatives

An alternative synthetic route to the diphenylamine (B1679370) framework involves the oxidative coupling of aniline or its derivatives. This approach constructs the N-C bond between two aniline units directly through an oxidation process. The mechanism of aniline oxidation can be complex and may proceed through various intermediates, including radical cations. The reaction conditions, such as the choice of oxidant, solvent, and pH, play a critical role in directing the coupling to form the desired 4,4'-substituted product and minimizing the formation of other isomers (e.g., 2,4'-) or polymeric byproducts like polyaniline. mdpi.com While this method offers a more direct route from simple precursors, controlling the regioselectivity of the coupling to exclusively form the 4,4'-isomer remains a significant synthetic challenge.

Electrochemical methods offer a unique and powerful approach for the oxidative coupling of anilines. mdpi.com In this technique, an electric potential is applied to an aniline solution, typically at an inert anode (like platinum or carbon), to initiate oxidation. The process begins with the oxidation of aniline to a radical cation. Two of these radical cations can then couple to form a dimer. The specific isomer formed (4,4'-, 2,4'-, or 2,2'-) is highly dependent on the reaction conditions.

For the synthesis of 4,4'-Diaminodiphenylamine, the reaction is typically carried out in an acidic medium. The acidic conditions help to direct the coupling to the para-position of the aniline ring. Once the 4,4'-Diaminodiphenylamine is formed in the solution, it can be precipitated directly as the sulfate salt by ensuring the electrolyte is or contains sulfuric acid. This method avoids the need for harsh chemical oxidants and can often be performed at room temperature. mdpi.com

| Parameter | Typical Condition | Rationale / Impact |

|---|---|---|

| Electrode Material | Platinum, Glassy Carbon | Provides an inert surface for the electron transfer reaction without participating in the reaction itself. |

| Solvent/Electrolyte | Aqueous acidic medium (e.g., H₂SO₄) | Provides conductivity and the acidic environment favors the formation of the desired 4,4'-isomer. Sulfuric acid also acts as the source of the counter-ion for the final salt precipitation. |

| Applied Potential | Controlled anodic potential | The potential must be sufficient to oxidize aniline but controlled to prevent over-oxidation or excessive polymerization. |

| Temperature | Room Temperature | Electrochemical methods often proceed efficiently without the need for heating, which contributes to energy savings. |

The development of synthetic routes for commodity chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and improve process safety and efficiency. beilstein-journals.org

Key green chemistry considerations include:

Catalysis: The use of catalytic methods, such as the catalytic hydrogenation of nitro precursors, is inherently greener than using stoichiometric reductants (like iron or tin), which generate large amounts of metal waste. nih.gov Catalysts are used in small amounts and can often be recycled and reused.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Direct coupling methods, in theory, can offer high atom economy.

Use of Safer Solvents and Reagents: Research focuses on replacing hazardous organic solvents with greener alternatives like water or conducting reactions under solvent-free conditions. beilstein-journals.org The use of H₂ gas in catalytic hydrogenation is preferable to many chemical reductants, as the only byproduct is water.

Energy Efficiency: The adoption of technologies like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. sdiarticle4.com Microwave irradiation has been shown to enhance reaction rates for the reduction of aromatic nitro groups. sdiarticle4.com Electrochemical syntheses also contribute to energy efficiency by operating at ambient temperatures. mdpi.com

Preparation of Functionalized 4,4'-Diaminodiphenylamine Analogues

The core structure of 4,4'-Diaminodiphenylamine possesses two primary aromatic amine groups, which serve as reactive handles for the synthesis of a wide array of functionalized analogues. Derivatization of these amino groups allows for the modulation of the molecule's physical, chemical, and electronic properties.

A common method for functionalizing primary amines is through condensation reactions with carbonyl compounds to form Schiff bases (imines). The reaction of 4,4'-Diaminodiphenylamine with two equivalents of an aldehyde or ketone results in the formation of a bis-imine derivative. researchgate.net This reaction is versatile, and a wide variety of aldehydes and ketones (e.g., salicylaldehyde, benzaldehyde, acetylacetone) can be used to introduce different functionalities onto the diphenylamine scaffold. asianpubs.orgresearchgate.net These Schiff base derivatives are important as ligands in coordination chemistry. researchgate.net

Another key functionalization strategy is the acylation of the amino groups to form amides. Reagents such as acyl chlorides or acid anhydrides react readily with the primary amines of 4,4'-Diaminodiphenylamine to yield N,N'-diacylated derivatives. This transformation can be used to introduce a vast range of functional groups, depending on the structure of the acylating agent. mdpi.com These derivatization reactions highlight the utility of 4,4'-Diaminodiphenylamine as a versatile building block for the synthesis of more complex molecules with tailored properties.

Chemical Reactivity and Mechanistic Investigations of 4,4 Diaminodiphenylamine Sulfate

Oxidation Pathways and Oxidized Derivative Formation

The oxidation of 4,4'-diaminodiphenylamine is a facile process due to the electron-rich nature of the molecule, conferred by the multiple amino groups. Oxidation can proceed through several pathways, yielding a range of products, most notably colored quinone-imine structures and polymeric materials.

Electrochemical studies on aniline (B41778) derivatives show that oxidation often proceeds via a one-electron transfer to form a cation radical. tcichemicals.com For 4,4'-diaminodiphenylamine, this initial oxidation would likely occur at one of the nitrogen atoms, generating a delocalized radical cation. This reactive intermediate can then undergo several subsequent reactions. One major pathway is electropolymerization, where radical cations couple to form dimers, oligomers, and ultimately a conductive polymer film on an electrode surface. patsnap.com This process is common for aromatic amines like aniline and its derivatives, forming materials with interesting electronic properties. tcichemicals.compatsnap.com

Chemical oxidation, for instance with oxidizing agents like ammonium (B1175870) persulfate, can also be employed. libretexts.org Studies on analogous compounds, such as 4-amino-4'-methoxydiphenylamine, indicate that chemical oxidation proceeds in two single-electron steps to form a stable iminiquinone cation. libretexts.org A similar mechanism is expected for 4,4'-diaminodiphenylamine, leading to the formation of a quinone-diimine derivative, which is responsible for the intense color changes often observed during its oxidation. The proposed pathway involves the formation of a cation radical, which is then further oxidized to the final quinone-diimine structure.

Furthermore, autoxidation, a process accelerated by catalysts like oxyhemoglobin, has been observed in similar compounds like 4-dimethylaminophenol (DMAP). nih.gov This process generates a phenoxyl radical, which can then disproportionate to yield the original phenol (B47542) and a quinone-imine. nih.gov This suggests that under certain conditions, 4,4'-diaminodiphenylamine could undergo complex redox cycling.

{

"headers": ["Oxidation Method", "Key Intermediates", "Major Products", "References"],

"rows": [

["Electrochemical Oxidation", "Cation-radical", "Conductive polymers (Poly(4,4'-diaminodiphenylamine))", "[ patsnap.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEYo6SbB-5B7NyiyPAuKGfgUfPwypYjjOduUl2kw2RSqgwQt-oj8_maWP_qtKVb1mQuxUoehgG_z-cOD5YYvYiaKnU4tzROtN9rFLfgbKj0KV6fYmT-ZLL5-qEI2on6Fj91Prj5-RmaRls%3D)],[ tcichemicals.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFsd_vftx87XnotPCOzgS-NqCZ3xowBGdthnmqFe3t1yDFPhULOe9qqBPco3QFk7tFPAGDiBVBt1cF_s1fMUnVXOlrwc37q5UNXl3VySQ3kTuj1lbSfwhZ40PNnTh_cz5PBzfp5xg%3D%3D)]"],

["Chemical Oxidation (e.g., Persulfate)", "Cation-radical", "Quinone-diimine derivatives", "[ libretexts.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7odnuvPaYJ0eYKNnWTLA_t17cN5flxDkw5p9uPPn3h0-0n3R0nkEfRq18X4HS7aXWguolE4VfIpfT7K0N5nK-JzXMTCsSarBMuwHFEbyxUf1pTQcIXTBrUvBP80fOG6afD6P2C_q_Y0xHRH1uZ_J5HrOCLVKE_g0k8kHBtqnV24UGwUp69-6nq73FP-Hu8klDAW_XUqsbfTnCmEscr3xSD03qbSCwenVHiw0DeSKRS6s3R3txddiGqdmGOx_wkzlqtZ85CK-6E8IMV0iYZmfAoL7sJ0r7_Iw414eTbFRX3givlQPVzqYDGmgn6BF3pqEPa_k6fQBLcpuLYZxKI_jyInYZYAIZwrfX)]"],

["Autoxidation (by analogy)", "Phenoxyl-type radicals, Quinone-imine", "Quinone-diimine, Self-polymerized products", "[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5uAB45LQyr6yuh6KTBb2ROsA0k56F7Jy2v-KdboyNRrasadFyAD2RiR6WU1q6MrkO3cYSaecdMmIdhKFCi0HC4R-BWzXTKQddZ-YHPd5QDlbk2bBb145VDOB0QsDKRhSwu-CL)]"]

]

}Reduction Processes and Reduced Amine Derivatives

The reduction of 4,4'-diaminodiphenylamine can target either the aromatic rings or the imine-like structure formed upon oxidation. The most significant reduction process documented for analogous aromatic diamines is the catalytic hydrogenation of the benzene (B151609) rings.

This reaction transforms the aromatic diamine into its corresponding alicyclic (cycloaliphatic) diamine. For instance, the chemo-selective hydrogenation of p-phenylenediamine (B122844) (PPDA), a structural component of 4,4'-diaminodiphenylamine, yields 1,4-cyclohexanediamine (CHDA). nih.gov This process is typically carried out under high pressure of hydrogen gas using heterogeneous catalysts, such as ruthenium supported on carbon nitride (Ru/g-C3N4). nih.gov The reaction conditions, including temperature, pressure, and catalyst choice, are crucial for achieving high conversion and selectivity. Applying this to 4,4'-diaminodiphenylamine would be expected to yield dicyclohexyl-based diamine derivatives. These reduced alicyclic diamines are valuable monomers for producing polymers with enhanced flexibility and weather resistance compared to their aromatic counterparts. nih.gov

It is important to distinguish this from the reduction of nitro-diphenylamine compounds, which is a primary route for the synthesis of 4,4'-diaminodiphenylamine itself. In that process, dinitro precursors are reduced to the corresponding diamines using methods like catalytic hydrogenation with palladium on carbon (Pd/C). google.comnih.govresearchgate.netmdpi.com

{

"headers": ["Reduction Type", "Reagents/Catalysts", "Product Type", "Significance", "References"],

"rows": [

["Catalytic Hydrogenation of Aromatic Rings", "H₂, Ru/g-C₃N₄", "Alicyclic diamine derivatives", "Synthesis of monomers for specialty polymers", "[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHTxrnl7DqbwEEniIxl_wq_JwJ20M2Al9ahApHk6tRBgddsFVwQ1eoiaYBwVGJozHkcOLRkc_Rf7TChngs3M1Bm15gmnhFBYI8yc7CcWrU3kjIDtcWm5CUIVQmQxiGvCKhfvcy2ny8KPdGWl-o%3D)],[ patsnap.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEYo6SbB-5B7NyiyPAuKGfgUfPwypYjjOduUl2kw2RSqgwQt-oj8_maWP_qtKVb1mQuxUoehgG_z-cOD5YYvYiaKnU4tzROtN9rFLfgbKj0KV6fYmT-ZLL5-qEI2on6Fj91Prj5-RmaRls%3D)]"],

["Reduction of Nitro Precursors (Synthesis)", "H₂, Pd/C or NaBH₄", "Aromatic diamines (e.g., 4,4'-diaminodiphenylamine)", "Primary synthesis route for the title compound", "[ google.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQELrUR7v6DUvfhisTHvr8xMeBpsy8UTBdZFhMn1yHNjeH8SaUXOqCewrV8h0XMNqDIEmguoU2j6TqoQqkfI8fvD7y8q3yZgJK5nYcJlL18838vKzluOz47FiWtxdPyGoIZ9ZG_hW0MPAcQCPkE%3D)],[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJyJa0TvrCPnMv8YLBABX-NCTzsQETG40hu7vsz64uX6WGJauTJSOZ62CBAg1UjoAR0BOG5jXQQ1LpxPBtZBy_QYoJ04jlUge-ROSOJPBeQ8iIcydopxGM7A-Mdr7hVMPvw9nj)],[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEyIbU_dhZNJ4xLBGdIPb4uABVY-yC4l01QFKiD0h3PS1HH5GnrC841lTJ6jF55O8oVcpwQ9iWTwAKGU8N-ZH_PjbocqHJuxO2QYpRcyC6jkvzvupD23Dgic-ON6NtdXFn_b5oeiXtAiwNsX3yZ6cCYZNjUxu_qtSdgL27OeaTTb_rtbcc2wVdJl9Pkl68UotfqzytUAW4oZgGtdgQj8QAgTAoKT5OtEOuq7aNWgNukI-fUlPKT4yEj2QcEpeRNHL5W7A%3D%3D)],[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMWuotnr1mJnDfS6iCC2EheLhWNw3sKX3-vYiExbliz8i8cvGPitK-Qy9LZi2GWbl0I1yTd_4trufwB4w0UFNGwdzy-Cu6wae8wCtxxDBfgaARMs7lDgS7HJbvbY0xJlb7_w%3D%3D)]"]

]

}Nucleophilic and Electrophilic Substitution Reactions at Amino Groups

The primary amino groups of 4,4'-diaminodiphenylamine are potent nucleophiles and are the primary sites for substitution reactions. These reactions are fundamental to the use of this compound as a monomer in polymer synthesis.

Nucleophilic Substitution: The lone pair of electrons on the nitrogen atoms readily attacks electrophilic centers. A prominent example is the reaction with carboxylic acid derivatives like acyl chlorides and acid anhydrides to form amides. libretexts.orgchemguide.co.ukvanderbilt.educhemguide.co.uk When difunctional acyl chlorides (e.g., terephthaloyl chloride) are used, this nucleophilic acyl substitution leads to the formation of polyamides. dtic.mil The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group (chloride or carboxylate). libretexts.orgchemguide.co.ukvanderbilt.edu Two equivalents of the amine are often required, as the HCl or carboxylic acid byproduct will react with a second molecule of the amine to form a salt. libretexts.orgchemguide.co.uk Similarly, reactions with dianhydrides are used to produce polyimides, materials known for their high thermal stability. chemguide.co.uk

Electrophilic Substitution: While the amino groups are primarily nucleophilic, the aromatic rings they are attached to can undergo electrophilic aromatic substitution. The amino groups are strong activating, ortho-, para-directing groups. However, due to the high reactivity, these reactions can be difficult to control, often leading to polysubstitution or oxidation of the starting material. Specific, controlled electrophilic substitution reactions on 4,4'-diaminodiphenylamine are not widely reported in the literature, likely due to these challenges.

{

"headers": ["Reaction Type", "Electrophile", "Product", "Mechanism", "References"],

"rows": [

["Nucleophilic Acyl Substitution", "Acyl Chlorides (e.g., Terephthaloyl chloride)", "Polyamides", "Addition-Elimination", "[ chemguide.co.uk(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnsoENG9n6GIevVbUOn-dugSjBnlTXfolvkfaRl12RkqzeoxjLX2tqTvBvyamUSGDWaqVj7m7Iu7mBv9LbtbbRXFFHgAZ-crKJtEJccDm-sTJ14IMVOiu3Yra6_Ik119pzwRWj8L_edNvfpn2a3PjmwZTeJ0o%3D)],[ dtic.mil(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlWV4WY6MUSozK1z2Di_BK9F4Z37J2ENvUSs4CUIXZdT8vFVvjPaeip0tttjKzg80wH9uuvbjzecOOG5hTgkuiNlQiRgJ418kUjHBG1mB0EtFSAocZfA1w8gWrlYyNSax6m5cgChb1Ffg%3D)],[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBRrH6E8n4vxSDDJzpiOv6KWfJdHVXvmR3SAsfBFBMTavpUiuWT2KB6LyFJBLEffLKTB7f-zqtQZgWQ5pwxj-x959kvreZO-aAbRPBAPEbj2Qq-uYtSAdocC6GkkDi7gVKg9YmYW340Rq2JZ0iebgM3tSoaI8U5bziMKFVa9JJXAuV_3MazBKzNAQ5yyf6CN6sXKFQLnFZZ3093VOmqi_JX90%3D)]"],

["Nucleophilic Acyl Substitution", "Acid Anhydrides", "Polyamides/Polyimides", "Addition-Elimination", "[ libretexts.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7odnuvPaYJ0eYKNnWTLA_t17cN5flxDkw5p9uPPn3h0-0n3R0nkEfRq18X4HS7aXWguolE4VfIpfT7K0N5nK-JzXMTCsSarBMuwHFEbyxUf1pTQcIXTBrUvBP80fOG6afD6P2C_q_Y0xHRH1uZ_J5HrOCLVKE_g0k8kHBtqnV24UGwUp69-6nq73FP-Hu8klDAW_XUqsbfTnCmEscr3xSD03qbSCwenVHiw0DeSKRS6s3R3txddiGqdmGOx_wkzlqtZ85CK-6E8IMV0iYZmfAoL7sJ0r7_Iw414eTbFRX3givlQPVzqYDGmgn6BF3pqEPa_k6fQBLcpuLYZxKI_jyInYZYAIZwrfX)],[ saskoer.ca(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE2WS_CgF0tfevnrSrVJ9DC76kIfapovkEyWzLrrjZgyKN3xJowz8Vl6aXL3JdqLdEOU0IRhoXSbkfFJ69u0hHWAwnwYUd4a-PJ82SEvFOG-wPZvofLvd308tJNwWVKOWwSznbK7vNbGeYU9stP70AXsOwGhFKXvQ%3D%3D)],[ chemguide.co.uk(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsPZRuwylw6K3EGrCD-c5X6iIK3RqMBibvOxiLE5GuiKXjBQ--AST-yLT8hwdJlsbdptPXyQfAnKtFGW52KKSPePrGbBMInFG_-AzemAW8Y2y9FsPhrhpQRrkgcV5hQlgfiTgsHOebbeW0nI9AnYSkRQf3QME8-qrYurLh)]"]

]

}Elucidation of Interaction Mechanisms with Molecular Targets

The structural features of 4,4'-diaminodiphenylamine, particularly its hydrogen-bonding capabilities and aromatic systems, allow it to interact with various molecular targets, a property explored in computational and biological studies of analogous compounds.

Molecular docking studies are computational techniques used to predict how a molecule binds to a macromolecular target, such as a protein or DNA. hilarispublisher.comnih.gov For compounds similar to 4,4'-diaminodiphenylamine, these studies reveal key interaction modes. The amino groups are crucial, acting as hydrogen bond donors, while the phenyl rings can engage in hydrophobic and π-stacking interactions. hilarispublisher.comwjpsonline.com For example, molecular docking of diaminotriphenylmethane derivatives with the protein IKKα showed that the amino groups formed strong hydrogen bonds with key residues like glutamine, asparagine, and threonine in the active site. hilarispublisher.com Similar interactions are predicted for 4,4'-diaminodiphenylamine with various biological targets.

The interaction of diamines and polyamines with nucleic acids has also been investigated. nih.govresearchgate.netrsc.org These molecules can interact with the phosphate (B84403) backbone of DNA, influencing its conformation and protecting it from enzymatic degradation. researchgate.net The amino groups, which are protonated at physiological pH, form ionic bonds with the negatively charged phosphate groups of DNA. researchgate.net Some diamine-like molecules have been shown to act as intercalating agents, inserting themselves between the base pairs of the DNA double helix. researchgate.net These types of interactions are critical in the mechanisms of action for certain antimicrobial and anticancer drugs. ijpsjournal.com While specific studies on 4,4'-diaminodiphenylamine's interaction with DNA are not prevalent, the principles derived from studies on other polyamines provide a strong basis for predicting its potential binding modes. nih.govresearchgate.net

{

"headers": ["Molecular Target", "Key Interacting Groups", "Types of Interactions", "Potential Outcome", "References"],

"rows": [

["Protein Active Sites (by analogy)", "Amino groups, Phenyl rings", "Hydrogen bonding, Hydrophobic interactions, π-stacking", "Enzyme inhibition", "[ hilarispublisher.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZOpHmxlDK5Jvwl0L0Y1nN25YXAX8zWI7V3cnanuA7g15OObTrcJ16DZOo2favlyF7doKseh_UbJBPJVUckxRFBm03vZe1om9x9-7cdIrDtpeWgYw1Iy5OLb_RJ88OE_NQzxV_WwZNNHoQQtz5owvEILDCUfXnboFbREgxgu4HJTYSHsrdt2H5S33MYucraXa04TENeCvdH3YT1mZEWzm6Kt2mVEp86czgRlLK5ZDN8wAKPWdKodvSF_5ULrU879qx4QXSbGT6Pduq21MT4t6PP1Lo)],[ wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTedheTk_hIgIPDiAQssHAuyfOSsUGzvrQ2imn6U_y58q-RibX-CKWGHt5SVezq1cv92uP74ADxtl_I5Wi4pir67hJwZCLsnWfX8FKXPVE2kMVvXlwkqzmk2Wf-2ssoia1J9bGeBnG6OxTn8AEe6_Pnbf1_ZH8YQZ_x7SqSaWtD_INmvjg9A%3D%3D)],[ wjpsonline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGEOYUpnIfKxCfUTgu8-A79c7pLobY-pYR92FkFTNslpBz2eDJU6wCvYid6XUkRyHa9NHbKE3vlszWpSaDH9pofoWaGUNOVKOKaHefJIMtPm3f-lJvIod9XyBdgzWkO51cmJ3Otd3l_bgTxKzxblEDj6ZscO5Ux56VhAAcZr7PWpUW2jesjTUZkJbCL3_4RdBO4eq55HPbfrT0r6kfbiPrkuxaE7w9OShlRp-smbU%3D)]"],

["DNA", "Protonated amino groups, Aromatic rings", "Ionic interactions (with phosphate backbone), Intercalation, Groove binding", "Alteration of DNA conformation, Inhibition of DNA processes", "[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5uAB45LQyr6yuh6KTBb2ROsA0k56F7Jy2v-KdboyNRrasadFyAD2RiR6WU1q6MrkO3cYSaecdMmIdhKFCi0HC4R-BWzXTKQddZ-YHPd5QDlbk2bBb145VDOB0QsDKRhSwu-CL)],[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFX6vbUhHTRr2GbcDdp8fdvCLOIcR8z8mSzkq7BBsvAY7sW06is8RSpAju3dyCqYvI-iPnQFLVyz-LNOsQz8Razmp3PP1Udyi3-4pTW3KqNIcrgNs0KfaGIj87mDlDV1SrB-6JTC_mjAsoMLnJlpLhw-vkFFbUaeHrb47BhRSg-nECkhaxEz1467ZRi7r6Vc9F4y-yMrN2qVPwsLm6VVlq8xQ%3D%3D)],[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG4d3V-SKld5jGrz42LSN-HaIRXw_q1Ots7V0yku2MaJZftjfsBaO3fDSRvabKz2c6e2qzhOH-wzREOF1sFpf1lL1c57x6ZN4QALGosOdrZ6vni4fXXa6jJDm2Fn-CVNOqtGxcpg2ISkoZgQT9_nqvjblKrziCMZkGkTCSKfCgNVGgUgeUTaAVnAU5wV0eqXvFyDVeVh0jnkJiHG3DAaf_4jjlN7Y3ChOFL2wOZdqv3KGtEP84Dse8jiQIyf58D_5j4wBLmQ_wdRmed4NCu5_JSZRBlW-OMOn7lBfV5hKzuryULGzdV_BWv2d6O0bEa1flTtQ%3D%3D)]"]

]

}Advanced Applications of 4,4 Diaminodiphenylamine Sulfate in Research

Role in the Synthesis of Advanced Dyes and Pigments

4,4'-Diaminodiphenylamine Sulfate (B86663) is a recognized intermediate in the dye manufacturing industry, where its specific chemical functionalities are leveraged to create a range of colorants.

In the synthesis of azo dyes, 4,4'-Diaminodiphenylamine Sulfate functions as a diazo component. chemicalbook.com It is identified in the industry as Azoic Diazo Component 109. chemicalbook.com The process involves the diazotization of its two primary amine groups, converting them into highly reactive diazonium salts. These salts are then reacted with various coupling components, such as naphthol derivatives, to form the final dye molecule, which contains the color-imparting azo chromophore (-N=N-).

A notable application is in the dyeing of cotton and glue. chemicalbook.com When the diazotized form of this compound is coupled with coupling components like Naphthol AS or Naphthol AS-D, it produces a distinct blue-black color. chemicalbook.com This reaction is characterized by a medium coupling speed and a relatively weak coupling ability, typically carried out at a pH of 7.0 to 8.2. chemicalbook.com

The molecular architecture of this compound directly influences the properties of the dyes derived from it. The diphenylamine (B1679370) backbone and the positions of the amino groups are critical to the final color and performance characteristics of the dye system.

The table below summarizes the key dyeing properties associated with this compound when used as a diazo component.

| Property | Description | Source(s) |

| Diazo Component Name | Azoic Diazo Component 109 | chemicalbook.com |

| Coupling Components | Naphthol AS, Naphthol AS-D | chemicalbook.com |

| Resulting Color | Blue-black | chemicalbook.com |

| Substrates | Cotton, Glue | chemicalbook.com |

| Coupling Speed | Medium | chemicalbook.com |

| Coupling Ability | Weak | chemicalbook.com |

| Optimal pH for Coupling | 7.0 - 8.2 | chemicalbook.com |

Contributions to Polymer Science and Engineering

Beyond its role in dye synthesis, this compound is a valuable monomer in the creation of advanced polymers with specialized functionalities.

Research has demonstrated the use of this compound as a monomer for synthesizing copolymers that exhibit electrical conductivity. dtic.mil In one reported synthesis, the compound is reacted with terephthaloyl chloride to form a copolymer that incorporates both polyamide and polyaniline characteristics. dtic.mil The resulting polymer's conductivity can be significantly enhanced through a process known as doping, for instance, by exposure to an SO₃ atmosphere. dtic.mil This doping process increases the material's conductivity to levels approaching those of other polyaniline derivative salts, making it a candidate for applications where electrically conductive polymers are required. dtic.mil

The table below outlines the synthesis of a conductive polymer using this compound.

| Monomer | Co-monomer | Resulting Polymer Type | Key Functional Property | Source(s) |

| This compound | Terephthaloyl Chloride | Polyamide-Polyaniline Copolymer | Electrical Conductivity (post-doping) | dtic.mil |

This compound has been identified as a compound used in the formulation of anti-corrosive coating materials designed to protect metals from corrosion. chemicalbook.com Its integration into coatings can be linked to the properties of the polymers it helps to form, which can create a protective barrier on metal surfaces.

The integration of this compound into polymer chains is a method for creating functional polymer materials. dtic.mil The synthesis of a polyamide-polyaniline copolymer is a prime example, where the resulting material is "functional" due to its engineered electrical conductivity. dtic.mil This demonstrates how the specific chemical structure of the monomer is used to impart desirable advanced properties to the final polymer, opening up possibilities for its use in specialized engineering and electronic applications.

Utilization in Industrial Water Treatment and Photocatalytic Systems

The application of this compound in water treatment is primarily as a monomer for the synthesis of advanced functional polymers. These polymers, particularly those with conductive properties, are gaining attention for their role in enhancing photocatalytic systems designed for the degradation of persistent organic pollutants in industrial wastewater.

Research has demonstrated the synthesis of copolymers using this compound and other monomers, such as terephthaloyl chloride, to create polymers that are structurally related to polyaniline. mdpi.com Polyaniline and similar conjugated polymers are valued in photocatalysis because their π-conjugated systems contain a high concentration of electron-rich species. nih.gov When these polymers are integrated into photocatalytic composites, for instance with semiconductors like TiO₂, they can act as sensitizing agents. nih.gov This enhances the efficiency of the photocatalytic process by improving the transfer of electrons to the semiconductor's conduction band, which is a critical step in the generation of reactive oxygen species that break down pollutants. nih.gov

The synthesis process involves techniques like oxidative polymerization to create these specialized polymer layers. For example, a copolymer of this compound and terephthaloyl chloride was synthesized via interfacial polymerization, resulting in a polymer whose conductivity could be significantly increased by doping. mdpi.com While the mechanical properties of such specific copolymers require further investigation, their inherent electronic characteristics make them promising candidates for developing more effective materials for photocatalytic water purification. mdpi.comnih.gov The ultimate goal of incorporating such polymer-based materials is to accelerate the degradation of hazardous chemicals, such as dyes and phenols, that are not easily removed by conventional water treatment methods.

Biochemical and Biological Research Applications

This compound and its closely related derivatives serve as versatile tools in biochemical and biological research, leveraging their electrochemical and chromogenic properties.

Staining Agent in Cellular and Tissue Studies

While this compound is not commonly cited as a primary stain for general histological purposes, its derivatives are recognized as starting materials for dyes and as functional redox indicators, a crucial function in specialized histochemical staining. Histochemical methods often rely on reagents that can accept or donate electrons to visualize the location and activity of specific enzymes or metabolic processes within cells and tissues.

The utility of aminodiphenylamine structures in this context is demonstrated by related compounds. For instance, 4-amino-4'-methyldiphenylamine has been studied explicitly as a redox indicator. It functions as a reversible, one-color indicator that turns a red-violet color in its oxidized state, with a maximum absorbance at 510 nm. The formal potential of this indicator is pH-dependent, highlighting its sensitivity to the biochemical microenvironment. This property allows it to act as a visual reporter for redox reactions, such as those catalyzed by oxidoreductase enzymes in tissue sections. Therefore, the application of this compound in this field is likely linked to its potential to act as a chromogenic redox substrate in assays designed to map enzymatic activity in situ.

Reagent in Biochemical Assay Development

The non-sulfated form of the compound, 4-Aminodiphenylamine (4-ADPA), has been shown to be a highly effective reagent in the development of biochemical assays. It functions as an efficient electron mediator for a variety of oxidase enzymes, which are widely used in clinical and research laboratories. In this role, 4-ADPA facilitates the transfer of electrons from the reduced enzyme to an electrode or another molecule, enabling quantification of the enzyme's substrate.

Research has demonstrated that 4-ADPA is a suitable electron acceptor for horseradish peroxidase and an efficient mediator for enzymes including glucose oxidase, lactate (B86563) oxidase, and xanthine (B1682287) oxidase. This has been applied to create both spectrophotometric and amperometric assays for glucose, which showed favorable comparisons to standard reference methods. The oxidized form of the aminodiphenylamine exhibits a change in its absorbance spectrum, forming the basis of colorimetric detection in these assays.

The table below summarizes key kinetic and electrochemical parameters determined for 4-ADPA, underscoring its efficiency as a reagent in these assay systems.

Table 1: Electrochemical and Kinetic Properties of 4-Aminodiphenylamine (4-ADPA) in Biochemical Assays

| Parameter | Value | Condition/Note |

|---|---|---|

| Half-wave Potential (E₁/₂) vs Ag/AgCl | 0.11 V | At pH 7 |

| pH Dependence | Decreases 59 mV per unit pH increase | - |

| Diffusivity (Soluble HCl salt) | 0.8 x 10⁻⁵ cm²/s | - |

| Second-order Kinetic Constant (k) | 1.8 x 10⁵ M⁻¹s⁻¹ | For reaction of reduced glucose oxidase with oxidized 4-ADPA HCl |

Explorations in Drug Development and Diagnostic Tools

The utility of this compound and its derivatives extends to the early stages of drug development and the creation of diagnostic tools, primarily through its application in assays and biosensors.

In drug development, enzymatic assays are fundamental for high-throughput screening (HTS) to identify potential inhibitor molecules. Assays using reagents like 4-ADPA to measure the activity of clinically relevant enzymes (e.g., oxidases) can be adapted for HTS platforms. By monitoring the inhibition of the signal generated by the 4-ADPA-mediated reaction, researchers can rapidly screen large libraries of compounds for potential therapeutic candidates. Diphenylamine derivatives, in a broader sense, are also noted as precursors in the synthesis of medicines.

In the realm of diagnostics, these compounds are instrumental in the construction of biosensors. The same properties that make 4-ADPA an effective assay reagent allow it to function as a mediator in electrochemical biosensors. For example, glucose biosensors have been developed where 4-ADPA facilitates the electrical communication between glucose oxidase and the sensor's electrode. The resulting electrical current is proportional to the glucose concentration, providing a quantitative measurement. The synthesis of conductive copolymers from this compound further opens possibilities for creating novel sensor materials with tailored electronic properties. mdpi.com

Advanced Analytical Characterization of 4,4 Diaminodiphenylamine Sulfate

Spectrophotometric Quantification Methodologies

Spectrophotometric methods provide a basis for quantifying compounds that absorb light. For amines like 4,4'-Diaminodiphenylamine, which may not have a sufficiently strong chromophore for direct analysis at low concentrations, derivatization is a common strategy. This involves reacting the analyte with a derivatizing agent to create a new compound with strong and stable absorbance in the visible region of the electromagnetic spectrum.

A notable agent for this purpose is 4-N,N-dimethylaminoazobenzene-sulfonyl chloride, commonly known as dabsyl chloride. dundee.ac.uk This reagent reacts with primary and secondary amino groups, such as those in 4,4'-Diaminodiphenylamine, to form stable dabsylated products. dundee.ac.uknih.gov These derivatives exhibit strong absorbance at a specific wavelength, typically around 460 nm, which allows for their sensitive spectrophotometric detection. dundee.ac.uknih.gov This pre-column derivatization technique is often a precursor to chromatographic analysis but can also be adapted for direct spectrophotometric quantification. The method's advantage lies in the stability of the resulting products compared to those formed with other agents like o-phthalaldehyde (B127526) or dansyl chloride. nih.gov

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a complex mixture. For 4,4'-Diaminodiphenylamine Sulfate (B86663), high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most powerful and widely used techniques.

HPLC is a robust technique for analyzing non-volatile or thermally sensitive compounds. For amines, HPLC analysis is often coupled with a pre-column derivatization step to enhance detection by UV-Visible or fluorescence detectors. As mentioned, dabsyl chloride is an effective derivatizing agent that allows for the spectrophotometric detection of the resulting stable products in the visible region. dundee.ac.uknih.gov

An improved HPLC method using dabsyl chloride derivatization allows for the separation and simultaneous analysis of various biogenic amines and amino acids. nih.gov The dabsylated derivatives are stable and can be easily monitored. dundee.ac.uk This approach provides a good separation of a large number of amino compounds with excellent reproducibility. dundee.ac.uk The separation is typically achieved on a reverse-phase column, such as a C18 column, using a gradient elution program with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

| Parameter | Typical Conditions |

|---|---|

| Derivatization Agent | Dabsyl Chloride (4-N,N-dimethylaminoazobenzene-sulfonyl chloride) |

| Stationary Phase (Column) | Zorbax Eclipse XDB C18 (150 × 4.6 mm, 5 µm) or similar mdpi.com |

| Mobile Phase | Gradient elution with Acetonitrile/Methanol and an aqueous buffer (e.g., 0.08% acetic acid) mdpi.com |

| Detection Wavelength | ~460 nm for dabsylated derivatives dundee.ac.uknih.gov |

UPLC-MS/MS represents the gold standard for trace-level quantification due to its exceptional sensitivity, selectivity, and speed. nih.gov This technique couples the high-resolution separation power of UPLC with the highly specific and sensitive detection capabilities of a triple quadrupole mass spectrometer. irsst.qc.ca The method is particularly valuable for determining genotoxic impurities or metabolites in complex matrices. nih.govmdpi.com

The analysis is typically performed using an electrospray ionization (ESI) source, often in the positive ion mode for amines. irsst.qc.ca The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides outstanding selectivity and reduces matrix interference. nih.govirsst.qc.ca In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the target compound, ensuring reliable identification and quantification even at very low levels. irsst.qc.ca Method validation according to International Conference of Harmonization (ICH) guidelines typically includes specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and robustness. mdpi.com

| Parameter | Typical Conditions |

|---|---|

| Chromatography System | Waters ACQUITY UPLC I-class or similar irsst.qc.ca |

| Column | Acquity UPLC HSS T3 1.8 µm, 2.1 x 50 mm irsst.qc.ca |

| Mobile Phase | Gradient of acetonitrile and water, both containing 0.1% formic acid irsst.qc.ca |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode irsst.qc.ca |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.govirsst.qc.ca |

| Limit of Quantification (LOQ) | Can reach low ng/mL levels (e.g., 9.42 ng/mL for 2,4-TDA) irsst.qc.ca |

Electrochemical Detection and Voltammetric Analysis

Electrochemical methods offer a sensitive and often cost-effective alternative for the analysis of electroactive compounds, such as aromatic amines. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to study the oxidation-reduction behavior of analytes. rsc.org

For the detection of aromatic amines, a glassy carbon electrode (GCE) is commonly used as the working electrode. mdpi.comnih.gov The surface of the GCE can be modified with various nanomaterials to enhance sensitivity and selectivity. For instance, composites involving graphene oxide have been shown to improve electrocatalytic activity for the detection of similar compounds like 4-nitrophenol. nih.gov In a typical DPV experiment for quantification, the peak current is proportional to the concentration of the analyte over a certain range. nih.gov This allows for the development of sensors with low detection limits, sometimes reaching nanomolar levels. rsc.org The selectivity, stability, and reproducibility of the sensor are critical performance characteristics that are evaluated during method development. nih.gov

| Parameter | Typical Conditions |

|---|---|

| Analytical Technique | Differential Pulse Voltammetry (DPV) for quantification rsc.orgnih.gov |

| Working Electrode | Glassy Carbon Electrode (GCE), often modified mdpi.comnih.gov |

| Reference Electrode | Ag/AgCl mdpi.com |

| Counter Electrode | Platinum wire mdpi.com |

| Supporting Electrolyte | 0.1 M H₂SO₄ or other suitable buffer mdpi.com |

Table of Mentioned Compounds

| Compound Name | Synonym/Type |

|---|---|

| 4,4'-Diaminodiphenylamine Sulfate | Bis(4-aminophenyl)amine Sulfate tcichemicals.comscbt.com |

| Acetonitrile | Organic solvent irsst.qc.ca |

| Dabsyl chloride | 4-N,N-dimethylaminoazobenzene-sulfonyl chloride dundee.ac.uk |

| Dansyl chloride | Derivatizing agent nih.gov |

| Formic acid | Mobile phase additive irsst.qc.ca |

| Graphene Oxide | Electrode modifier nih.gov |

| Methanol | Organic solvent mdpi.com |

| 4-Nitrophenol | Analyte example nih.gov |

| o-Phthalaldehyde | Derivatizing agent nih.gov |

| Sulfuric Acid | Component of the salt nih.gov |

| Toluene diamine | Related analyte irsst.qc.ca |

Environmental Impact and Fate Studies of 4,4 Diaminodiphenylamine Sulfate

Biodegradation Pathways and Microbial Interactions

The primary mechanism for the environmental breakdown of 4,4'-Diaminodiphenylamine Sulfate (B86663) is expected to be microbial degradation. Aromatic amines, as a class of compounds, are susceptible to microbial action, although the rate and extent of degradation can vary significantly based on environmental conditions and the specific microorganisms present. researchgate.netnih.govnih.gov

Studies on diphenylamine (B1679370) (DPA), the parent amine of the subject compound, show that it can be cometabolically degraded by various bacteria under both aerobic and anoxic conditions. iaea.orgnih.govtandfonline.com Aerobic degradation is generally more efficient. For instance, bacterial strains such as Burkholderia sp. JS667 and Pseudomonas putida have demonstrated the ability to use DPA as a sole source of carbon, nitrogen, and energy. nih.govfrontiersin.org

The principal aerobic biodegradation pathway for diphenylamine involves an initial attack by a multicomponent ring-hydroxylating dioxygenase. nih.govfrontiersin.org This enzymatic reaction transforms DPA into aniline (B41778) and catechol. Following this initial cleavage, the resulting intermediates, aniline and catechol, are further metabolized through well-established degradation pathways, eventually leading to intermediates of central metabolism, such as the Krebs cycle. frontiersin.org Under anoxic conditions, particularly in sediment-water systems, DPA can also be degraded, with aniline being identified as a major breakdown product. nih.gov

The presence of the sulfate group and the additional amino group on 4,4'-Diaminodiphenylamine Sulfate may influence the rate and specifics of these interactions, but the fundamental pathways are likely to be analogous to those of diphenylamine. The microbial communities in industrial wastewater treatment facilities, particularly those utilizing activated sludge or moving bed biofilm reactors (MBBRs), can be adapted to effectively degrade aromatic amines. tandfonline.combioline.org.br

Table 1: Microbial Genera Involved in Diphenylamine Degradation

| Microbial Genus | Degradation Condition | Key Findings | Reference |

| Burkholderia sp. | Aerobic | Utilizes DPA as sole carbon, nitrogen, and energy source. Degrades DPA to aniline and catechol. | nih.gov |

| Pseudomonas sp. | Aerobic | Capable of degrading DPA as a sole carbon source. | tandfonline.comfrontiersin.org |

| Ralstonia sp. | Aerobic | Isolated from DPA-contaminated sediment; grows on DPA as sole carbon, nitrogen, and energy source. | nih.gov |

| Sulfate-reducing bacteria | Anoxic | Cometabolically degrades DPA to aniline in sediment-water enrichments. | nih.gov |

Adsorption, Leaching, and Mobility in Environmental Compartments

The mobility of this compound in the environment is governed by its adsorption-desorption behavior in soil and sediment. imrpress.com As an aromatic amine, its interaction with environmental matrices is complex, involving processes like cation exchange, hydrophobic interactions, and covalent bonding. epa.gov The relatively high water solubility of many aromatic amines suggests a potential for leaching through the soil profile and contaminating groundwater. imrpress.comnih.gov

The behavior of aromatic amines in soil is significantly influenced by several factors:

Soil Composition: Soils with higher organic matter and clay content tend to exhibit greater adsorption of aromatic amines. californiaagriculture.org

pH: Soil-solution pH is a critical factor. Aromatic amines are basic compounds; at lower pH values, they are more likely to exist as cations. This enhances their adsorption to negatively charged soil colloids (clay and organic matter) through cation exchange. epa.gov

Cation Exchange Capacity (CEC): Soils with a higher CEC will have more sites for the cationic form of the amine to bind, thus reducing its mobility. epa.gov

Studies on diphenylamine have shown it can be found in soil and groundwater, indicating it possesses some degree of mobility. researchgate.netnih.govsigmaaldrich.com For structurally related compounds, the number of amino groups can influence adsorption, with more amino groups potentially leading to stronger binding. wikipedia.org However, the sulfate salt form of this compound may increase its water solubility compared to the parent amine, potentially increasing its mobility and leaching potential. Over time, irreversible binding to soil organic matter can occur, which would decrease its long-term mobility. epa.gov

Table 2: Factors Influencing the Mobility of Aromatic Amines in Soil

| Factor | Influence on Adsorption | Influence on Mobility | Reference |

| High Organic Matter | Increases adsorption | Decreases mobility | californiaagriculture.org |

| High Clay Content | Increases adsorption | Decreases mobility | californiaagriculture.org |

| Low Soil pH | Increases cation exchange | Decreases mobility | epa.gov |

| High Water Solubility | Decreases adsorption | Increases mobility | imrpress.comcaliforniaagriculture.org |

Transformation Products and Environmental Persistence Assessment

When this compound is released into the environment, it is subject to transformation into various other compounds. Based on the biodegradation pathways of the parent compound, diphenylamine, the primary transformation products are expected to be other aromatic amines.

The microbial degradation of diphenylamine clearly identifies aniline and catechol as key intermediate products. nih.govnih.govfrontiersin.org It is plausible that the degradation of this compound would yield analogous structures, potentially including aminophenols and other substituted anilines.

Beyond biodegradation, other transformation processes can occur. Diphenylamine can react with nitric oxides in the environment to form N-nitrosodiphenylamine, and subsequently, various nitrodiphenylamines (e.g., 2-nitrodiphenylamine (B16788) and 4-nitrodiphenylamine). researchgate.netresearchgate.net These derivatives have been detected in environmental samples like dust. researchgate.net Given the widespread presence of nitrogen compounds from agricultural and industrial sources, similar transformations could be a potential fate for this compound.

The environmental persistence of diphenylamine itself is considered relatively low due to factors like photolysis. wikipedia.org However, its detection in soil and groundwater suggests that in certain compartments, shielded from light and with low microbial activity, its persistence can be more significant. researchgate.netnih.gov The transformation products themselves may have different persistence profiles. While catechol is readily biodegradable, other aromatic amines can be more persistent. Therefore, a full assessment requires considering not just the parent compound but the entire suite of potential transformation products.

Mitigation Strategies for Environmental Release

Preventing and mitigating the environmental release of this compound, a dye intermediate, involves strategies at the source and remediation of contaminated sites. theasengineers.comp2infohouse.org

Source Reduction and Process Optimization:

Cleaner Synthesis Routes: Developing alternative synthesis pathways that use less toxic materials and generate less waste is a primary goal for pollution prevention. epa.gov

Process Efficiency: Improving the efficiency of chemical reactions minimizes the amount of unreacted raw materials, like this compound, in waste streams. p2infohouse.org

Waste Stream Segregation: Separating concentrated waste streams from dilute ones allows for more efficient and targeted treatment. p2infohouse.org

Recycling and Reuse: Where possible, implementing closed-loop recycling that returns waste materials directly to the production process can significantly reduce discharges. epa.gov

Wastewater Treatment Technologies:

Biological Treatment: For wastewaters containing aromatic amines, biological treatment systems are often employed. Moving bed biofilm reactors (MBBRs) and activated sludge processes can be highly effective, especially when the microbial consortium is acclimated to the specific contaminants. bioline.org.brp2infohouse.org

Physicochemical Treatment: Methods such as adsorption onto activated carbon, coagulation-flocculation, and membrane filtration can effectively remove aromatic amines from wastewater. researchgate.net

Advanced Oxidation Processes (AOPs): Techniques like ozonation, Fenton's reagent (hydrogen peroxide with an iron catalyst), and UV/H₂O₂ are powerful methods for destroying recalcitrant organic compounds like aromatic amines by generating highly reactive hydroxyl radicals. researchgate.netmdpi.compurdue.edu

Soil and Groundwater Remediation:

In-Situ Chemical Oxidation (ISCO): This involves injecting chemical oxidants like permanganate (B83412) or persulfate directly into the contaminated subsurface to destroy pollutants. purdue.edu

Soil Washing: An ex-situ technique where contaminated soil is excavated and washed with a solution, often containing surfactants or pH-adjusting agents, to separate contaminants from the soil particles. researchgate.net

Bioremediation: This strategy involves stimulating the activity of indigenous microorganisms or introducing specialized microbes to degrade contaminants in soil and groundwater.

Effective environmental management requires a combination of these strategies, prioritizing pollution prevention at the source and employing robust treatment technologies to handle any releases. epa.gov

Computational Chemistry and Molecular Modeling of 4,4 Diaminodiphenylamine Sulfate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity and stability.

HOMO-LUMO Energy Profiling

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

To illustrate the expected values for a molecule like 4,4'-Diaminodiphenylamine, a hypothetical data table based on calculations of related compounds is presented below. These values are for illustrative purposes and would require specific DFT calculations on 4,4'-Diaminodiphenylamine Sulfate (B86663) for validation.

| Computational Parameter | Illustrative Value (eV) | Significance |

| HOMO Energy | -5.2 to -5.8 | Electron-donating capability |

| LUMO Energy | -1.8 to -2.4 | Electron-accepting capability |

| HOMO-LUMO Gap | 2.8 to 4.0 | Chemical reactivity and stability |

These values are hypothetical and based on data from related aromatic amine compounds.

Reaction Pathway Prediction and Transition State Analysis

Quantum chemical calculations are also pivotal in mapping out potential reaction pathways and identifying the associated transition states. For 4,4'-Diaminodiphenylamine Sulfate, a key reaction of interest could be its formation via the sulfation of 4,4'-Diaminodiphenylamine. Computational methods can model the approach of a sulfating agent (like sulfur trioxide) to the amine nitrogen, calculating the energy changes along the reaction coordinate.

This analysis involves locating the transition state structure, which is the highest energy point along the reaction pathway. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction's feasibility. Studies on the sulfation of amines have been conducted, providing a basis for how such a computational investigation would proceed. acs.orgnih.gov

Furthermore, the antioxidant properties of diphenylamine (B1679370) derivatives are often linked to the N-H bond dissociation enthalpy (BDE). DFT studies on monosubstituted diphenylamines have shown that the BDE of the N-H bond is influenced by the nature of the substituents on the aromatic rings. bohrium.com Electron-donating groups tend to decrease the BDE, making hydrogen atom transfer more favorable, which is a key mechanism in radical scavenging. bohrium.com

| Reaction Parameter | Computational Output | Significance |

| Reactant Geometry | Optimized structure of 4,4'-Diaminodiphenylamine and sulfating agent | Starting point of the reaction |

| Transition State Geometry | Saddle point on the potential energy surface | Structure at the peak of the energy barrier |

| Product Geometry | Optimized structure of this compound | End point of the reaction |

| Activation Energy | Energy difference between transition state and reactants | Determines the rate of the reaction |

| Reaction Enthalpy | Energy difference between products and reactants | Determines if the reaction is exothermic or endothermic |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed electronic information, they are often performed on static structures. In reality, molecules are dynamic entities that can adopt a multitude of conformations. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and the interactions between different parts of the molecule and with its environment.

For this compound, MD simulations could reveal the preferred torsional angles of the phenyl rings relative to the central amine bridge. This conformational preference can significantly impact the molecule's properties and its ability to interact with other molecules. Studies on the molecular dynamics of aromatic compounds, including aromatic amino acids, have demonstrated the utility of this technique in understanding their self-assembly and interaction patterns. rsc.orgrsc.org

An MD simulation of this compound in a solvent like water would track the positions and velocities of all atoms over time, governed by a force field. The resulting trajectory can be analyzed to determine the distribution of dihedral angles and identify the most stable conformations.

| Conformational Parameter | Information from MD Simulation | Significance |

| Dihedral Angle Distribution (C-N-C-C) | Probability of different rotational states of the phenyl rings | Defines the overall shape and flexibility of the molecule |

| Root Mean Square Deviation (RMSD) | Measure of the molecule's structural stability over time | Indicates if the molecule maintains a stable conformation |

| Radial Distribution Function (RDF) | Describes the probability of finding other molecules (e.g., solvent) at a certain distance | Provides insight into solvation and intermolecular interactions |

Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity or a particular property. mdpi.com By developing a mathematical model, the activity of new, untested compounds can be predicted.

For aromatic amines, QSAR models have been extensively developed to predict properties such as mutagenicity and carcinogenicity. nih.govresearchgate.netoup.com These models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. mdpi.com

A QSAR study involving this compound would necessitate a dataset of structurally related aromatic amines with measured activity data. The process would involve:

Data Collection: Gathering a set of aromatic amines with known activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that links the descriptors to the activity.

Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model development.

A study on the carcinogenicity of aromatic amines identified several key descriptors, including the energy of the highest occupied molecular orbital (E-HOMO), the energy of the lowest unoccupied molecular orbital (E-LUMO), and hydrophobicity (log P). researchgate.net

| Descriptor Type | Example Descriptors | Relevance to Activity |

| Electronic | E-HOMO, E-LUMO, Dipole Moment | Governs reactivity and intermolecular interactions |

| Steric | Molecular Weight, Molar Refractivity | Relates to the size and shape of the molecule |

| Hydrophobic | Log P | Influences transport and distribution in biological systems |

| Topological | Connectivity Indices | Describes the branching and connectivity of the molecule |